molecular formula C15H12ClNO2 B563016 rac Carprofen-d3 CAS No. 1173019-42-5

rac Carprofen-d3

Katalognummer: B563016
CAS-Nummer: 1173019-42-5
Molekulargewicht: 276.734
InChI-Schlüssel: PUXBGTOOZJQSKH-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Mode of Action

The mechanism of action of rac Carprofen-d3 is believed to be associated with the inhibition of cyclooxygenase activity . By inhibiting these enzymes, Carprofen reduces the production of prostaglandins, which are key mediators of inflammation and pain . Inhibition of COX-1 is thought to be associated with gastrointestinal and renal toxicity, while inhibition of COX-2 provides anti-inflammatory activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, Carprofen prevents the conversion of arachidonic acid to prostaglandin H2, an important precursor of several other prostaglandins and thromboxanes, which are involved in inflammation and other physiological functions .

Pharmacokinetics

The pharmacokinetics of Carprofen have been studied in animals. For instance, in mice, a single subcutaneous injection of 20 mg/kg Carprofen resulted in maximum plasma concentrations of 133.4 ± 11.3 μg/ml after 1 hour and an elimination half-life of 8.52 hours . Oral self-administration of Carprofen (25 mg/kg/24 h) resulted in a steady state within 24 hours over 5 days after treatment start with plasma levels of around 60 μg/ml .

Result of Action

The primary result of Carprofen’s action is the reduction of inflammation and pain. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response . Carprofen is non-narcotic and has characteristic analgesic and antipyretic activity approximately equipotent to indomethacin in animal models .

Biochemische Analyse

Biochemical Properties

“rac Carprofen-d3” works by inhibiting the production of prostaglandins, which are responsible for causing inflammation and pain . Prostaglandins are biomolecules that interact with “this compound” in biochemical reactions .

Cellular Effects

In vitro studies have shown that “this compound” has effects on various types of cells. For instance, it has been found to decrease the formation of neutrophil extracellular traps (NETs) and downregulate the gene expression of related proteins as well as pro-inflammatory genes .

Molecular Mechanism

The molecular mechanism of “this compound” involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It works by inhibiting the production of prostaglandins, which are responsible for causing inflammation and pain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “this compound” have been observed over time. For instance, a study found that oral self-administration of carprofen resulted in a steady state within 24 hours over 5 days after treatment start with plasma levels of around 60 µg/ml .

Dosage Effects in Animal Models

In animal models, the effects of “this compound” vary with different dosages. For instance, a study found that simulations pointed to 4 mg/kg every 24 hours as the best dosage regimen to achieve similar therapeutic levels to those observed in other animal species .

Metabolic Pathways

“this compound” is involved in the metabolic pathways that inhibit the production of prostaglandins . Prostaglandins are biomolecules that interact with “this compound” in these metabolic pathways .

Analyse Chemischer Reaktionen

Types of Reactions: rac Carprofen-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carprofen derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of carprofen with reduced functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Efficacy

Pharmacokinetic Studies
Rac Carprofen-d3 exhibits significant pharmacokinetic properties that enhance its therapeutic efficacy. In studies involving various animal models, this compound demonstrated high bioavailability and a long half-life, making it effective for prolonged pain relief. For instance, a study on mice indicated that plasma concentrations remained above therapeutic levels for extended periods after administration .

Table 1: Pharmacokinetic Parameters of this compound

Study ReferenceDose (mg/kg)Cmax (μg/mL)Half-life (h)Therapeutic Level (μg/mL)
1010314.920-24
2018510.220-24

Clinical Applications

Veterinary Medicine
this compound is extensively used in veterinary settings for managing pain and inflammation in animals such as dogs, cats, and livestock. It has been shown to be effective in treating conditions like osteoarthritis and postoperative pain . A randomized controlled trial involving dogs indicated that those treated with carprofen showed significantly improved mobility compared to the placebo group .

Table 2: Clinical Efficacy of this compound in Animals

ConditionSpeciesTreatment Outcome
OsteoarthritisDogsImproved mobility and reduced pain
Bovine respiratory diseaseCattleEnhanced recovery when combined with antibiotics
Postoperative painVariousSignificant reduction in pain behaviors

Antimicrobial Properties

Recent studies have uncovered this compound's potential as an antimicrobial agent. Research indicates that carprofen can inhibit the growth of Mycobacterium tuberculosis, highlighting its role in combating drug-resistant strains of tuberculosis . The mechanisms involve disrupting bacterial respiration and inhibiting drug efflux mechanisms, which could pave the way for new therapeutic strategies against resistant infections.

Case Studies

  • Case Study on Pain Management in Dogs
    A clinical trial assessed the effectiveness of this compound in managing chronic pain associated with osteoarthritis in dogs. The study involved 70 dogs treated with either this compound or a placebo over two weeks. Results showed that dogs receiving this compound had significantly improved lameness scores compared to the placebo group, demonstrating its efficacy as an analgesic .
  • Antimicrobial Activity Against Tuberculosis
    A laboratory study investigated the bactericidal effects of this compound on Mycobacterium tuberculosis. The findings revealed that at concentrations of 40 mg/L, this compound effectively inhibited the growth of both replicating and non-replicating bacterial cells. This study suggests that this compound could be developed as part of a novel treatment regimen for tuberculosis, especially in cases resistant to conventional therapies .

Biologische Aktivität

Rac Carprofen-d3 is a deuterated form of the non-steroidal anti-inflammatory drug (NSAID) Carprofen, primarily used in veterinary medicine for pain relief and inflammation control. Its biological activity is primarily attributed to its mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins, mediators of inflammation and pain. This article provides an overview of the biological activity of this compound, including its pharmacokinetics, biochemical pathways, and relevant case studies.

Inhibition of Prostaglandin Synthesis
this compound functions by inhibiting COX-1 and COX-2 enzymes, leading to decreased production of prostaglandins. This inhibition results in reduced inflammatory responses and pain relief. The compound's action is particularly significant in conditions characterized by acute and chronic inflammation.

Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway. By blocking COX activity, this compound decreases levels of pro-inflammatory prostaglandins, thereby alleviating symptoms associated with inflammation.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound can be utilized as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of Carprofen in various animal models. Notably:

  • Absorption : Following subcutaneous administration in mice at a dose of 20 mg/kg, maximum plasma concentrations were observed at approximately 133.4 ± 11.3 μg/ml after one hour.
  • Elimination Half-life : The elimination half-life was noted to be around 8.52 hours.

Cellular Effects

In vitro studies have demonstrated that this compound exhibits several cellular effects:

  • Neutrophil Activity : The compound has been shown to decrease the formation of neutrophil extracellular traps (NETs) and downregulate gene expression related to inflammation.
  • Gene Expression Modulation : It influences pro-inflammatory gene expression, potentially altering the immune response during inflammatory conditions.

Study 1: Anti-inflammatory Effects

A study involving the application of this compound in a model of arthritis demonstrated significant reductions in joint swelling and pain behaviors in treated animals compared to controls. The results indicated that this compound effectively mitigated inflammatory responses associated with joint diseases.

Study 2: Pharmacokinetic Profiling

Another study utilized this compound as a tracer to investigate the metabolic pathways of Carprofen. The research highlighted that deuterium labeling allowed for precise tracking of metabolites in biological samples over time, providing insights into the drug's metabolic fate across different species .

Dosage Effects in Animal Models

Research indicates that dosage significantly influences the therapeutic outcomes associated with this compound:

  • Optimal Dosage Regimen : Simulation studies suggest that administering 4 mg/kg every 24 hours achieves therapeutic levels comparable to those observed in other species.
  • Temporal Effects : Continuous administration over five days resulted in stable plasma levels around 60 µg/ml, indicating a steady-state concentration conducive for therapeutic efficacy.

Summary Table of Biological Activity

Parameter Observation
MechanismCOX inhibition
Primary PathwayProstaglandin synthesis
AbsorptionMax plasma concentration: 133.4 ± 11.3 μg/ml
Elimination Half-lifeApproximately 8.52 hours
Optimal Dosage4 mg/kg every 24 hours
Cellular EffectsDecreased NET formation; downregulated pro-inflammatory genes

Eigenschaften

IUPAC Name

2-(6-chloro-9H-carbazol-2-yl)-3,3,3-trideuteriopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXBGTOOZJQSKH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661858
Record name 2-(6-Chloro-9H-carbazol-2-yl)(3,3,3-~2~H_3_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173019-42-5
Record name 2-(6-Chloro-9H-carbazol-2-yl)(3,3,3-~2~H_3_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173019-42-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac Carprofen-d3
Reactant of Route 2
rac Carprofen-d3
Reactant of Route 3
rac Carprofen-d3
Reactant of Route 4
rac Carprofen-d3
Reactant of Route 5
rac Carprofen-d3
Reactant of Route 6
rac Carprofen-d3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.